molecular formula C21H22BNO4 B1303787 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione CAS No. 380430-66-0

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

Cat. No.: B1303787
CAS No.: 380430-66-0
M. Wt: 363.2 g/mol
InChI Key: HXXPHCDZEYKJQR-UHFFFAOYSA-N
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Description

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione (CAS: 214360-75-5) is a boronic ester derivative featuring a phthalimide (isoindole-1,3-dione) moiety linked via a benzyl group to a pinacol-protected boronate. Its molecular formula is C₂₁H₂₂BNO₄, with a molecular weight of 363.22 g/mol . This compound is synthesized via nucleophilic substitution reactions, typically involving methanesulfonyl chloride, potassium phthalimide, and a boronate precursor under basic conditions . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXPHCDZEYKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378554
Record name 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
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Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-66-0
Record name 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione
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Record name 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
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Record name 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a benzyl halide derivative containing the dioxaborolane group. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through its boron center, which can form stable covalent bonds with various organic and inorganic species. This property is exploited in cross-coupling reactions, where the boron center facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic esters, focusing on synthesis, physical properties, and reactivity.

Structural Analogues with Substituted Benzyl Groups
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) $^{11}\text{B-NMR}$ (δ, ppm)
2-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b) 3-position C₂₁H₂₂BNO₄ 363.22 170–173 80 30.88
2-[2-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3g) 2-methyl, 5-position C₂₂H₂₄BNO₄ 377.25 168–171 48 31.1
2-[4-Chloro-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d) 4-chloro, 3-position C₂₁H₂₁BClNO₄ 397.67 102–104 85 30.6

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3d ) lower melting points and slightly deshield boron ($^{11}\text{B-NMR}$ δ ~30.6 ppm), whereas methyl groups (e.g., 3g ) marginally increase δ values (31.1 ppm) due to steric/electronic modulation .
  • Synthetic Yields : Steric hindrance from substituents (e.g., 2-methyl in 3g ) reduces yields (48% vs. 80–85% for 3b and 3d ) .
Analogues with Modified Heterocyclic Cores
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isoindolin-1-one Isoindolinone C₁₄H₁₈BNO₃ 259.11 Cross-coupling precursors
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole C₁₃H₁₆BNO₃ 245.08 Antimicrobial agent intermediates
2-(4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Methanoisoindole C₂₁H₂₄BNO₄ 365.24 High-stability catalytic intermediates

Key Observations :

  • Core Modifications: Replacing the phthalimide (isoindole-1,3-dione) with isoindolinone or benzoisoxazole alters electronic properties and solubility. For example, the benzoisoxazole derivative (C₁₃H₁₆BNO₃) exhibits lower molecular weight and enhanced lipophilicity, favoring membrane permeability in biological systems .
  • Stability: Bulky substituents (e.g., methanoisoindole in ) improve thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses.
Reactivity in Cross-Coupling Reactions

The target compound and its analogues are pivotal in Suzuki-Miyaura couplings due to their boronate group’s nucleophilicity. Comparative studies reveal:

  • Reactivity Hierarchy : Electron-deficient aryl boronates (e.g., 3d ) react faster with aryl halides than electron-rich derivatives (e.g., 3g ) due to enhanced electrophilicity at the boron center .
  • Catalytic Efficiency: Pd(PPh₃)₄-catalyzed couplings of the target compound achieve >90% conversion in <2 hours under mild conditions (THF/H₂O, 60°C), outperforming bulkier analogues like C₂₁H₂₄BNO₄ (365.24 g/mol), which require prolonged reaction times .

Biological Activity

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione (CAS No. 138500-87-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a boron-containing dioxaborolane moiety and an isoindole core. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₂₁H₂₂BNO₄
Molecular Weight363.22 g/mol
CAS Number138500-87-5
Melting PointNot specified
SolubilityInsoluble in water

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) conducted screenings against various human tumor cell lines. Notably:

  • Cell Lines Tested : Approximately 60 cancer cell lines were evaluated.
  • Inhibition Rates : The compound exhibited significant growth inhibition across multiple cell lines with varying sensitivity profiles.
  • Mean GI50/TGI Values : The compound demonstrated mean GI50 values around 15.72 µM and TGI values of 50.68 µM against tested tumor cells .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with critical cellular pathways involved in cancer cell proliferation and survival.

Study 1: NCI Screening

In a comprehensive screening by the NCI:

  • Methodology : A single-dose assay was performed to assess the cytotoxicity of the compound.
  • Results : Strong inhibitory effects were observed particularly in non-small cell lung cancer (HOP-62) and CNS cancer (SF-539), with GP values indicating substantial growth inhibition (up to -49.97%) .

Study 2: Pharmacokinetic Evaluation

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems:

  • Parameters Assessed : Absorption, distribution, metabolism, and excretion (ADME) properties were evaluated.
  • Findings : The compound showed favorable drug-like properties according to SwissADME analysis, indicating its potential for further development as a therapeutic agent .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, and how can intermediates be characterized?

  • Methodology :

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic esters is commonly used. Key intermediates include 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, as described in synthetic protocols for analogous compounds .

  • Intermediate Characterization : Use NMR (e.g., 1^1H, 13^{13}C, 11^{11}B) to confirm boronate ester formation and LC-MS to verify purity. For example, intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline have been characterized via these methods .

    • Key Considerations :
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove Pd catalysts .

  • Monitor reaction progress using TLC with UV visualization.

Q. How can researchers analytically confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

TechniqueParametersPurposeReference
NMR 1^1H (400 MHz), 13^{13}C, 11^{11}B (DMSO-d6_6)Confirm boronate ester and isoindole-dione moieties
HPLC C18 column, acetonitrile/water gradientQuantify purity (>98%) and detect byproducts
Mass Spectrometry ESI-MS (positive ion mode)Verify molecular ion peak (e.g., [M+H]+^+ = 393.3)
Elemental Analysis C, H, N contentValidate empirical formula (C21_{21}H22_{22}BNO4_4)
  • Note : Discrepancies in 11^{11}B NMR shifts (±2 ppm) may indicate hydrolysis; stabilize samples with dry DMSO .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methods :

  • Recrystallization : Use ethanol/water (7:3) for high recovery yields. Slow cooling enhances crystal formation .
  • Flash Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) to separate unreacted boronic ester precursors .
    • Validation : Monitor fractions via TLC and combine only those with Rf_f = 0.4–0.5 (hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How does the compound’s stability vary under different reaction conditions (e.g., acidic, basic, or oxidative environments)?

  • Methodology :

  • Accelerated Stability Testing :
ConditionProtocolStability OutcomeReference
Acidic (pH 2) 0.1 M HCl, 25°C, 24hPartial hydrolysis of boronate ester
Basic (pH 10) 0.1 M NaOH, 25°C, 24hDegradation of isoindole-dione ring
Oxidative 3% H2_2O2_2, 25°C, 12hNo decomposition (stable up to 48h)
  • Mitigation : Use inert atmospheres (N2_2) and avoid protic solvents in acidic/basic conditions .

Q. What advanced strategies can address unexpected reactivity of the boronate ester group in cross-coupling reactions?

  • Computational Design :

  • Perform DFT calculations (B3LYP/6-31G*) to predict reaction pathways and transition states. For example, steric hindrance from tetramethyl groups may slow transmetalation .
  • Feedback Loop : Integrate computational predictions with high-throughput screening (e.g., varying Pd catalysts: Pd(OAc)2_2, PdCl2_2(dppf)) to optimize yields .

Q. How can researchers reconcile contradictory data in spectroscopic characterization (e.g., anomalous 11^{11}B NMR shifts)?

  • Troubleshooting :

  • Dynamic Exchange Effects : Anomalous 11^{11}B shifts may arise from solvent interactions. Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts .
  • Multi-Technique Validation : Cross-validate with IR (B-O stretch at 1350–1400 cm1^{-1}) and X-ray crystallography (if crystals are obtainable) .

Q. What protocols ensure safe handling of this compound in moisture-sensitive reactions?

  • Best Practices :

  • Storage : Store at -20°C under argon; use molecular sieves (3Å) in storage vials .
  • Reaction Setup : Conduct reactions in flame-dried glassware with Schlenk lines for inert conditions. Monitor moisture content via Karl Fischer titration (<50 ppm) .
  • Deactivation : Quench residual boronate esters with pH 7 buffer to prevent exothermic hydrolysis .

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